2-Amino-4-pyridin-3-YL-phenol
Description
Foundational Significance of Phenolic Amine Chemical Scaffolds
Phenolic amine scaffolds, which combine a hydroxyl group on an aromatic ring with an amine group, are recurring and significant motifs in both natural products and synthetic pharmaceuticals. acs.org The phenol (B47542) group, with its hydroxyl substituent, is a crucial feature in many biologically active compounds and approved drugs, contributing to antioxidant, antiviral, and antimicrobial properties. acs.orgnih.gov Phenolic compounds are noted for their roles as anti-carcinogens, anti-aging agents, and immunostimulants. nih.gov
The amine group, particularly in the context of phenethylamines (a related scaffold), is widespread in nature, forming the basis for endogenous catecholamines and various alkaloids. bohrium.com The combination of phenolic hydroxyl and amino groups can be utilized to create versatile synthetic building blocks. nih.gov This dual functionality allows for a range of chemical interactions, including hydrogen bonding and the potential for both acidic and basic character, making these scaffolds highly valuable in medicinal chemistry for targeting a variety of biological receptors. acs.orgbohrium.com
Strategic Integration of the Pyridine (B92270) Moiety in Bioactive Molecules
The pyridine ring, a nitrogen-containing heterocycle, is one of the most prevalent structural units in drug design and development. ukolegija.ltnih.gov Its inclusion in a molecule can profoundly affect pharmacological activity, leading to the discovery of numerous therapeutic agents. ukolegija.ltrsc.org In the US FDA database, for instance, 95 approved pharmaceuticals feature a pyridine or dihydropyridine (B1217469) scaffold. nih.gov
The strategic incorporation of a pyridine ring can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. researchgate.net The nitrogen atom in the pyridine ring is key to its utility; it can act as a hydrogen bond acceptor and imparts a degree of basicity and aqueous solubility, which can improve a drug's pharmacokinetic properties. nih.govrsc.org Pyridine scaffolds are integral to drugs with a wide array of medicinal properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govnih.gov The versatility of the pyridine ring allows for extensive chemical modification, enabling researchers to create large libraries of compounds for screening against various biological targets. dovepress.com
Current Research Directions and Scientific Relevance of 2-Amino-4-pyridin-3-YL-phenol Derivatives
While research on the specific parent compound this compound is limited, significant work is being conducted on its derivatives, exploring their potential in diverse scientific fields. These derivatives often serve as building blocks for more complex molecules with targeted biological activities or material properties. evitachem.com
Research into aminopyridinyl-phenol derivatives has yielded compounds with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. evitachem.com For example, Schiff base derivatives, formed by the reaction of an aminopyridine with an aldehyde-substituted phenol, are a major area of investigation. These compounds have shown promising antifungal activities, which can be modulated by substitutions on the phenolic ring. frontiersin.orgresearchgate.net Studies on (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, an isomer of a Schiff base derived from an aminopyridylphenol structure, revealed antifungal properties. researchgate.net
The synthesis of these derivatives is an active area of research, with chemists developing efficient, one-pot methods to create novel structures. nih.gov These synthetic efforts are crucial for generating new chemical entities for screening and development. The table below summarizes selected research findings on various aminopyridylphenol derivatives, highlighting their synthetic routes and observed properties.
| Derivative Name | Synthesis Method | Key Findings / Applications |
| 4-(2-Amino-5-methylpyridin-3-yl)phenol | Multi-step synthesis starting from 2-methylpyridine, involving nitration and reduction. evitachem.com | Serves as a building block for pharmaceutical compounds and as an intermediate in organic synthesis. evitachem.com |
| 4-[(3-Aminopyridin-2-yl)amino]phenol | Reaction of 4-aminophenol (B1666318) with 2-chloro-3-nitropyridine, followed by reduction. | The molecular structure features a twisted conformation between the phenol and pyridine rings, stabilized by intramolecular hydrogen bonding. |
| 2-[Phenyl(pyridin-2-ylamino)methyl]phenol Derivatives | Solvent-free, three-component reaction of 2-aminopyridine (B139424), a benzaldehyde (B42025), and a phenol at 80°C. nih.gov | An efficient method for producing pseudo-Betti bases, which are valuable precursors for natural products. nih.gov |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | Schiff base condensation. frontiersin.org | Exhibits clear antifungal activity, which is enhanced when included in a cyclodextrin (B1172386) polymer to improve solubility. frontiersin.org |
| 2-((2-(biphenyl-4-yl)imidazo[1,2-a]pyridin-3-yl)methylene amino)phenol | Schiff base synthesis. aip.orgresearchgate.net | Used as a chelating ligand for the spectrophotometric determination of Cerium(IV). aip.orgresearchgate.net |
This ongoing research underscores the scientific relevance of the aminopyridylphenol scaffold. The ability to modify the core structure at the phenol, amine, or pyridine sites allows for the fine-tuning of electronic and steric properties, making these derivatives highly adaptable for various applications, from creating new drugs to developing novel materials. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-amino-4-pyridin-3-ylphenol |
InChI |
InChI=1S/C11H10N2O/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H,12H2 |
InChI Key |
PCQBPZPGEZSYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Pyridin 3 Yl Phenol and Analogous Phenolic Pyridine Derivatives
Conventional Synthetic Approaches
Conventional synthetic strategies are foundational to the preparation of functionalized bi-aromatic compounds. These methods prioritize regioselectivity and functional group compatibility, often employing well-established reaction classes to achieve the desired molecular architecture.
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of highly functionalized molecules through a sequence of discrete reactions. This approach offers precise control over the introduction and modification of various functional groups on the aromatic scaffolds.
The synthesis of phenolic pyridine (B92270) derivatives often begins with the strategic derivatization of the individual pyridine and phenol (B47542) precursors. A key strategy for linking these two aromatic systems is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This process typically involves the reaction of a pyridine-containing boronic acid or ester with a halogenated phenol, or vice versa. A refined two-step process employing Suzuki coupling followed by demethylation has been developed to access pyridine-phenolic ligand derivatives in high purity and yield. lanl.gov The purification can be facilitated by an acid/base extraction protocol, which removes significant impurities without the need for gradient chromatography. lanl.gov
The required precursors, such as halogenated phenols and pyridinyl boronic acids, are often commercially available or can be synthesized through established methods. For instance, borylation of a pyridine ring can be achieved, setting the stage for the crucial C-C bond formation.
Table 1: Example Precursors for Suzuki Cross-Coupling
| Pyridine Precursor | Phenol Precursor | Coupling Product |
|---|---|---|
| Pyridin-3-ylboronic acid | 4-Bromo-2-nitrophenol | 2-Nitro-4-(pyridin-3-yl)phenol |
| 3-Bromopyridine | 4-Borono-2-aminophenol | 2-Amino-4-(pyridin-3-yl)phenol |
This table presents hypothetical precursor pairings for the synthesis of the target scaffold.
Following the coupling of the two aromatic rings, a series of sequential transformations are necessary to install the required functional groups at the correct positions. These steps are critical for achieving the final 2-amino-4-(pyridin-3-yl)phenol structure.
####### 2.1.1.2.1. Strategic Nitration and Subsequent Reduction
The introduction of an amino group onto an aromatic ring is commonly achieved through a two-step process of nitration followed by reduction. The nitration of a phenol ring typically occurs at the ortho and para positions relative to the hydroxyl group. For a 4-substituted phenol, nitration would be directed to the 2-position.
However, the direct nitration of pyridine is challenging due to the deactivating effect of the nitrogen atom, which makes the ring less susceptible to electrophilic aromatic substitution. researchgate.net Nitration of pyridine with standard reagents like nitric acid and sulfuric acid mixtures often results in very low yields. researchgate.net To overcome this, specialized methods have been developed. A practical protocol for the highly regioselective meta-nitration of pyridines utilizes a dearomatization-rearomatization strategy, providing a pathway for selective nitration at the C3 and C5 positions. nih.gov This method is mild, catalyst-free, and can be used for late-stage nitration. nih.gov
Once the nitro group is in place on the phenol ring (e.g., forming 2-nitro-4-(pyridin-3-yl)phenol), it can be selectively reduced to the corresponding amino group. A variety of reducing agents can be employed for this transformation, including sodium sulfide (B99878) or catalytic hydrogenation. The partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) using sodium sulfide in an aqueous ammonium (B1175870) chloride solution demonstrates the feasibility of selectively reducing one nitro group in the presence of another. orgsyn.org This method involves heating the reaction mixture to around 85°C and carefully controlling the addition of the reducing agent. orgsyn.org
Table 2: Nitration and Reduction Reaction Conditions
| Transformation | Reagents & Conditions | Product |
|---|---|---|
| Meta-Nitration of Pyridine | Dearomatization-rearomatization strategy | meta-Nitropyridine derivative |
| Nitration of Phenol | Nitric acid, Sulfuric acid | ortho/para-Nitrophenol derivative |
| Selective Nitro Reduction | Sodium sulfide, NH₄Cl, H₂O, ~85°C | Amino-substituted derivative |
This table summarizes general conditions for key transformations.
####### 2.1.1.2.2. Introduction of Formyl Groups
The introduction of a formyl group (–CHO) is a valuable strategy in organic synthesis as it serves as a versatile handle for further chemical modifications. chinesechemsoc.orgchinesechemsoc.org The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including phenols. researchgate.net
For the pyridine ring, C–H formylation represents a powerful functionalization strategy. chinesechemsoc.orgchinesechemsoc.org Recently, a site-switchable method for meta- and para-C–H formylation of pyridines has been developed, proceeding through oxazino pyridine intermediates. chinesechemsoc.orgchinesechemsoc.org The regioselectivity is controlled by the choice of masked formyl equivalents, such as CHBr₃ or CH₃OH, under tunable conditions. chinesechemsoc.orgchinesechemsoc.org While ortho-formylation protocols are established, these new methods for meta- and para-selective formylation expand the synthetic toolbox for creating diverse pyridine derivatives. chinesechemsoc.orgchinesechemsoc.org These formylated pyridines can then be converted into other functional groups as needed for the synthesis of complex targets. chinesechemsoc.orgchinesechemsoc.org
An alternative to modifying existing aromatic rings is to construct the pyridine ring from acyclic precursors through condensation reactions. These methods are particularly useful for producing a wide range of functionalized pyridines. acsgcipr.org
The Hantzsch pyridine synthesis is a well-known multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. acsgcipr.orgbaranlab.org This approach builds the dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine. Modifications to the classic Hantzsch synthesis allow for the preparation of asymmetric pyridines. baranlab.org
Another classical method is the Chichibabin pyridine synthesis, which involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, this method can sometimes suffer from low yields. wikipedia.org
For the synthesis of phenolic pyridine derivatives, a condensation strategy could theoretically involve a precursor that already contains the phenol moiety. Condensation reactions of chlorophenols have been studied, and active carbon has been shown to catalyze the condensation reaction of 2,4,6-trichlorophenol (B30397) into polychlorinated dibenzo-p-dioxins (PCDDs). uva.nl While not directly forming pyridines, this illustrates the reactivity of phenols in condensation processes. A more direct approach might involve a condensation reaction between a phenol-containing 1,5-dicarbonyl compound and an ammonia source to form the desired phenolic pyridine core. baranlab.org
Condensation Reaction Protocols
Aminophenol-Based Condensation Reactions
Condensation reactions are a cornerstone of heterocyclic synthesis, where the pyridine ring is constructed from acyclic precursors. Several named reactions can be adapted to produce phenolic pyridine structures.
One of the most relevant methods is the Guareschi-Thorpe reaction , which synthesizes 2-hydroxypyridine (B17775) derivatives. acs.orgnih.gov This multicomponent reaction typically involves the condensation of a β-dicarbonyl compound with an alkyl cyanoacetate (B8463686) (or cyanoacetamide) using ammonia or an ammonium salt as the nitrogen source. mdpi.comnih.gov By selecting precursors that already contain the desired functionalities, or can be easily converted to them, this method can be a powerful tool. For instance, a suitably protected aminophenol-containing β-dicarbonyl could theoretically be condensed with cyanoacetamide and ammonia to construct the target scaffold. The reaction proceeds productively in aqueous media, making it an environmentally conscious choice. mdpi.comnih.gov
Another classical approach is the Bohlmann-Rahtz pyridine synthesis , which generates substituted pyridines by condensing an enamine with an ethynylketone. researchgate.net The process occurs in two main stages: an initial conjugate addition to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the aromatic pyridine ring. researchgate.netnih.gov While this method does not directly use an aminophenol, an enamine precursor could be synthesized from a protected aminophenol derivative, which would then be reacted with a pyridine-containing ethynylketone to build the final structure.
| Reaction Name | Key Reactants | Key Feature |
| Guareschi-Thorpe | β-Dicarbonyl, Cyanoacetamide, Ammonia source | Directly forms 2-hydroxypyridine ring systems. acs.org |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Forms the pyridine ring via an aminodiene intermediate. |
Schiff Base Formation and Subsequent Reduction
A versatile two-step approach for linking aminophenol and pyridine moieties involves the formation of a Schiff base (an imine), followed by its chemical reduction. This method is a form of reductive amination.
The first step is a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). mdpi.com To synthesize a precursor for an analog of the target compound, one could react an aminophenol with a pyridinecarboxaldehyde. The reaction forms a C=N double bond, linking the two aromatic rings through an imine bridge. chemrxiv.org
The second step involves the reduction of the imine to a secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reducing agent for this transformation, effectively converting the C=N bond to a C-N single bond while typically being compatible with other functional groups present on the aromatic rings. neuroquantology.com More modern protocols for reductive amination utilize various reducing systems, including metal-free hydrosilylation methods, which offer mild and selective alternatives to traditional metal hydrides. This sequence provides a reliable and modular way to connect phenolic and pyridyl components.
Cross-Coupling Methodologies for Arylpyridine Construction (e.g., Suzuki-Miyaura Coupling)
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling is a preeminent example, offering a powerful method for constructing the biaryl linkage between the phenol and pyridine rings in 2-Amino-4-pyridin-3-YL-phenol. This reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.
For the synthesis of this compound, a retrosynthetic analysis suggests two primary Suzuki coupling strategies:
Strategy A: Coupling of a 3-pyridylboronic acid derivative with a 4-halo-2-aminophenol derivative.
Strategy B: Coupling of a 3-halopyridine derivative with a (3-amino-4-hydroxyphenyl)boronic acid derivative.
Both strategies require careful selection of protecting groups for the amino and hydroxyl functionalities to prevent interference with the catalyst. The reaction is typically performed using a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). chemrxiv.org While highly effective, the coupling of some heteroaryl substrates, particularly 2-pyridyl nucleophiles, can be challenging and may require specialized ligands to achieve high yields. chemrxiv.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System Example |
| Pyridin-3-ylboronic acid | 2-Amino-4-bromophenol | Pd(PPh₃)₄, K₂CO₃ |
| 3-Bromopyridine | (3-Amino-4-hydroxyphenyl)boronic acid | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
Contemporary and Sustainable Synthesis Strategies
Recent advancements in synthetic chemistry emphasize efficiency, atom economy, and environmental sustainability. Multicomponent and one-pot reactions are central to these modern strategies.
Multicomponent Reaction (MCR) Applications
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. The Hantzsch pyridine synthesis is a classic MCR that remains highly relevant for creating substituted pyridine rings.
The canonical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine. This reaction is exceptionally modular; by varying the three components, a vast library of substituted pyridines can be generated. To create analogs of this compound, one could employ a pyridine-3-carboxaldehyde as the aldehyde component, along with an aminophenol-containing β-ketoester or a related active methylene (B1212753) compound. The reaction is often a one-pot procedure, combining the cyclization and subsequent aromatization steps.
Catalytic Systems in MCR (e.g., Heterogeneous, Organocatalytic, Biocatalytic Approaches)
To improve the sustainability and efficiency of MCRs like the Hantzsch synthesis, various advanced catalytic systems have been developed.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which simplifies their removal and recycling. For the Hantzsch synthesis, solid base catalysts such as hydrotalcites have been used effectively at room temperature. Other examples include silica-supported sulfonic acid, which acts as a reusable solid acid catalyst. These systems avoid the need for corrosive liquid acids and reduce waste.
Organocatalytic Approaches: Organocatalysts are small, metal-free organic molecules that can catalyze reactions. Their use is a key area of green chemistry. Phenylboronic acid has been shown to catalyze the Hantzsch three-component reaction. Simple amine bases, such as piperidine, can also serve as organocatalysts in MCRs that form pyridine rings, often promoting different mechanistic pathways than other catalyst types.
Biocatalytic Approaches: While biocatalysis is a rapidly expanding field, its application to complex pyridine-forming MCRs is still emerging. However, enzymes are being engineered for related transformations like cross-coupling reactions, suggesting potential future applications in heterocyclic synthesis.
One-Pot Reaction Efficiencies
The primary advantage of MCRs is their inherent "one-pot" nature, which leads to significant gains in efficiency and sustainability. By combining multiple synthetic steps without isolating intermediates, these reactions reduce solvent usage, purification materials, time, and energy consumption.
The atom economy of MCRs like the Hantzsch and Guareschi-Thorpe syntheses is generally high, as most of the atoms from the reactants are incorporated into the final product. The byproducts are often simple, benign molecules like water. Modern enhancements, such as the use of microwave irradiation, can dramatically shorten reaction times from hours to minutes. Furthermore, conducting these reactions in green solvents, such as water or in aqueous micelles, further boosts their environmental credentials, aligning with the principles of sustainable chemistry. acs.org
Solvent-Free Reaction Environments
The synthesis of phenolic pyridine derivatives under solvent-free conditions represents a significant advancement in green chemistry, offering benefits such as operational simplicity, rapid reaction times, and the avoidance of toxic and expensive solvents. nih.govresearchgate.net Research has demonstrated the successful one-pot, three-component synthesis of novel 2-[phenyl(pyridine-2-ylamino)methyl] phenols by reacting 2-aminopyridine (B139424), various benzaldehydes, and phenols at 80°C in the absence of any solvent or catalyst. nih.govresearchgate.netbrieflands.com This method involves the initial formation of an imine from the condensation of 2-aminopyridine and a benzaldehyde (B42025), which then reacts with a phenol to yield the final aminoalkyl phenol product. brieflands.com
The reaction proceeds efficiently, typically reaching completion within 30 to 120 minutes, as monitored by thin-layer chromatography (TLC). nih.govbrieflands.com The use of activated phenols, such as o-, m-, and p-cresol, can significantly reduce the reaction time to as little as 30 minutes. brieflands.com In contrast, less activated phenols may require up to two hours for the reaction to complete. brieflands.com The process is not only efficient but also features a straightforward work-up procedure, often involving extraction with a solvent like diethyl ether followed by evaporation. nih.govbrieflands.com Yields for these solvent-free syntheses are generally good to high, ranging from 40% to 97%, depending on the specific reactants used. researchgate.net The effects of electron-donating and electron-withdrawing groups on the benzaldehyde component have also been studied to understand their impact on reaction efficiency and yield. brieflands.com This solventless approach is part of a broader trend in synthesizing heterocyclic compounds, which are crucial for various applications in medicinal chemistry and materials science. ijarsct.co.inrsc.org
| Entry | Aldehyde Substituent (R) | Phenol Substituent (R') | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | H | o-CH₃ | 30 | 72 |
| 2 | H | m-CH₃ | 30 | 74 |
| 3 | H | p-CH₃ | 30 | 78 |
| 4 | p-CH₃ | o-CH₃ | 80 | 75 |
| 5 | p-CH₃ | p-CH₃ | 80 | 80 |
| 6 | p-OCH₃ | p-CH₃ | 120 | 48 |
| 7 | m-NO₂ | m-CH₃ | 30 | 90 |
| 8 | m-NO₂ | p-CH₃ | 30 | 92 |
Microwave-Assisted Synthesis Optimization
Microwave-assisted synthesis has emerged as a powerful tool for optimizing the production of pyridine derivatives, offering significant advantages over conventional heating methods. researchgate.netnih.gov This technique is recognized for promoting clean, efficient, safe, and economical reactions, often under eco-friendly, solvent-free conditions. researchgate.netconnectjournals.com The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and simplify experimental work-ups. researchgate.net
A notable example is the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines from 4'-hydroxy chalcones, malononitrile, and ammonium acetate. researchgate.net When conducted using conventional heating, this reaction requires 8-10 hours to complete. researchgate.net In stark contrast, the same reaction carried out under solventless microwave irradiation at 600 watts is finished in just 6-8 minutes, demonstrating a remarkable acceleration of the reaction rate. researchgate.net This efficiency is a hallmark of microwave-assisted organic synthesis. preprints.orgrsc.org
Further research into microwave-assisted protocols has led to the development of diverse aminopyridine and related heterocyclic structures. nanobioletters.comnih.gov For instance, the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones is achieved by treating a 4-chloro-pyridopyrimidine intermediate with a corresponding amine in methanol (B129727) under microwave irradiation. nih.gov Similarly, various α-aminophosphonates have been synthesized via the microwave-assisted Kabachnik–Fields reaction at 80°C for 10 minutes. mdpi.com The optimization of these reactions often involves adjusting parameters such as temperature, reaction time, and molar ratios of reactants to maximize yields. mdpi.com The consistent outcome across these varied syntheses is that microwave assistance provides a facile and highly productive alternative to traditional methods. nih.gov
Chemical Reactivity and Derivatization Chemistry of 2 Amino 4 Pyridin 3 Yl Phenol
Intrinsic Reactivity Patterns and Transformation Mechanisms
The inherent reactivity of 2-Amino-4-pyridin-3-yl-phenol is a composite of the individual reactivities of its aminophenol and pyridine (B92270) moieties. The aminophenol portion is susceptible to oxidation, while the pyridine ring can undergo transformations characteristic of nitrogen-containing heterocycles.
The phenolic hydroxyl group, in conjunction with the activating amino group, renders the molecule susceptible to oxidation. The oxidation of aminophenols can proceed through various pathways, often leading to the formation of quinone-imine or polymeric species. ua.esnih.gov In acidic media, the electrochemical oxidation of aminophenols can lead to the formation of electroactive polymers. ua.es For instance, the oxidation of p-aminophenol has been shown to produce N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions.
Table 1: Potential Oxidation Reactions of the Phenolic Hydroxyl Moiety
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
|---|---|---|
| Potassium ferricyanide | Quinone-imine derivatives | Aqueous solution rsc.org |
| Electrochemical oxidation | Polymeric films | Acidic medium ua.es |
While the amino group itself is in a reduced state, the term "reduction" in the context of aromatic amines often refers to the hydrogenation of the aromatic ring to which it is attached. The reduction of aromatic rings is a challenging transformation that typically requires harsh conditions. acs.org Catalytic hydrogenation using rhodium-based catalysts has been employed for the reduction of aromatic amino acids to their corresponding cyclohexyl derivatives. acs.org It is conceivable that under high pressure and in the presence of a suitable catalyst, the phenol (B47542) and pyridine rings of this compound could be reduced. However, the selective reduction of just one ring would be a significant synthetic challenge. More commonly, the amino group is a product of the reduction of a nitro group. The reduction of aromatic nitro compounds to amines can be achieved using various reagents, including metals like tin, zinc, or iron in the presence of acid, or through catalytic hydrogenation. chemistrystudent.comcsbsju.edumasterorganicchemistry.com
Nucleophilic aromatic substitution (SNA) on an unsubstituted benzene (B151609) ring is generally difficult. However, the presence of electron-withdrawing groups can facilitate such reactions. wikipedia.orgmasterorganicchemistry.com In this compound, the pyridine ring acts as an electron-withdrawing group, which could potentially activate the phenol ring towards nucleophilic attack, although this effect is likely to be modest. Nucleophilic aromatic substitution is more common on pyridine rings, especially when a good leaving group is present at the 2- or 4-position. wikipedia.orgnih.gov Given the substitution pattern of the target molecule, direct nucleophilic substitution on either ring is not expected to be a facile process under standard conditions. The reactivity of the amino and hydroxyl groups as nucleophiles themselves is discussed in the derivatization section.
The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing effects of the amino and hydroxyl groups. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic substitution. When it does react, substitution typically occurs at the 3-position. quora.comquora.comquimicaorganica.orglibretexts.org Given the high activation of the phenol ring, electrophilic substitution is expected to occur preferentially on this ring. The directing effects of the existing substituents would favor substitution at the positions ortho and para to the activating groups.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|
| Br₂ | Bromination on the phenol ring | High activation by -NH₂ and -OH groups |
| HNO₃/H₂SO₄ | Nitration on the phenol ring | High activation by -NH₂ and -OH groups |
Directed Derivatization and Functionalization Strategies
The presence of the amino and hydroxyl groups provides convenient handles for the derivatization of this compound, allowing for the modulation of its physical and chemical properties.
The amino group of this compound can readily react with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form amide bonds. libretexts.orgorganic-chemistry.orgnih.gov This is a common and versatile reaction in organic synthesis. The phenolic hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, a process known as esterification. byjus.commasterorganicchemistry.com The relative reactivity of the amino and hydroxyl groups can often be controlled by the reaction conditions. For instance, in neutral or slightly basic conditions, the more nucleophilic amino group may react preferentially. In contrast, under strongly basic conditions, deprotonation of the phenol to the more nucleophilic phenoxide would favor O-acylation. researchgate.net
Table 3: Synthesis of Amide and Ester Derivatives
| Reagent | Functional Group Targeted | Product Type | Typical Conditions |
|---|---|---|---|
| Acid chloride | Amino group | Amide | Aprotic solvent, often with a non-nucleophilic base |
| Carboxylic acid + coupling agent (e.g., DCC, EDCI) | Amino group | Amide | Anhydrous aprotic solvent |
| Acid anhydride | Amino or Hydroxyl group | Amide or Ester | Can be controlled by pH and catalysts |
Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile, attacking an activated aromatic ring, such as a phenol or an aniline, to produce an azo compound (R−N=N−R'). wikipedia.org These compounds are characterized by the presence of a diazene (B1210634) functional group (−N=N−) connecting two aromatic rings. Aromatic azo compounds possess extended conjugated systems, which cause them to be brightly colored, making them highly valuable as dyes. wikipedia.org
The reactivity of this compound in azo coupling is dictated by the strong activating effects of the hydroxyl (-OH) and amino (-NH₂) groups on the phenol ring. Both groups are ortho-, para-directing, meaning they increase the electron density at these positions, making the ring more susceptible to electrophilic attack. In this specific molecule, the positions ortho and para to the hydroxyl group are potential sites for coupling. However, the position para to the -OH group is already substituted with the pyridine ring. Therefore, the coupling reaction is expected to occur at the position ortho to the hydroxyl group.
The general procedure for an azo coupling reaction involving a phenol derivative like this compound is as follows:
Diazotization: An aromatic primary amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govcuhk.edu.hk
Coupling: The resulting diazonium salt solution is then added to a solution of the coupling agent, in this case, this compound, which is usually dissolved in an alkaline medium (e.g., sodium hydroxide (B78521) solution). cuhk.edu.hk The alkaline conditions are necessary to deprotonate the phenolic hydroxyl group, forming a more strongly activating phenoxide ion, which enhances the rate of the reaction. wikipedia.org
The electrophilic diazonium ion then attacks the electron-rich phenoxide ring at the available ortho position to form a stable azo dye. The pyridine ring and the amino group can influence the final color of the dye produced. nih.gov
| Diazonium Salt Precursor (Aromatic Amine) | Resulting Azo Dye Structure | Potential Color |
|---|---|---|
| Aniline | 2-Amino-5-(phenyldiazenyl)-4-(pyridin-3-yl)phenol | Yellow-Orange |
| p-Toluidine | 2-Amino-5-(p-tolyldiazenyl)-4-(pyridin-3-yl)phenol | Orange |
| 4-Nitroaniline | 2-Amino-5-((4-nitrophenyl)diazenyl)-4-(pyridin-3-yl)phenol | Red-Brown |
| Sulfanilic acid | 4-((3-Amino-4-hydroxy-6-(pyridin-3-yl)phenyl)diazenyl)benzenesulfonic acid | Orange-Red |
Synthesis of Thiourea (B124793) Derivatives
Thiourea derivatives are compounds containing the (R¹R²N)(R³R⁴N)C=S functional group. They are synthesized for a wide range of applications, including as intermediates in organic synthesis and for their diverse biological activities. researchgate.net The synthesis of thiourea derivatives from this compound specifically involves the reaction of its primary amino group (-NH₂) with various isothiocyanates (R-N=C=S).
This reaction is a nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate. The general procedure involves refluxing a solution of the amine and the corresponding isothiocyanate in a suitable solvent, such as dichloromethane (B109758) or ethanol (B145695). analis.com.my The product, a substituted thiourea, often precipitates from the reaction mixture upon cooling or can be isolated after solvent evaporation.
The presence of the phenolic hydroxyl and pyridinyl nitrogen offers possibilities for intramolecular hydrogen bonding in the resulting thiourea derivative, which can influence its conformation and properties. The general reaction is as follows:
This compound + R-NCS → 1-(4-hydroxy-2-(pyridin-3-yl)phenyl)-3-R-thiourea
The choice of the 'R' group on the isothiocyanate allows for the synthesis of a library of thiourea derivatives with varying steric and electronic properties.
| Isothiocyanate Reactant | Resulting Thiourea Derivative Name |
|---|---|
| Phenyl isothiocyanate | 1-(4-hydroxy-2-(pyridin-3-yl)phenyl)-3-phenylthiourea |
| Allyl isothiocyanate | 1-allyl-3-(4-hydroxy-2-(pyridin-3-yl)phenyl)thiourea |
| Methyl isothiocyanate | 1-(4-hydroxy-2-(pyridin-3-yl)phenyl)-3-methylthiourea |
| 1-Naphthyl isothiocyanate | 1-(4-hydroxy-2-(pyridin-3-yl)phenyl)-3-(naphthalen-1-yl)thiourea |
Design and Formation of Chelating Ligands and Coordination Complexes
This compound possesses multiple potential donor atoms—the phenolic oxygen, the amino nitrogen, and the pyridinyl nitrogen—making it an excellent candidate for a chelating ligand in coordination chemistry. researchgate.netwikipedia.org Chelating ligands are polydentate ligands that can bind to a central metal ion at two or more points, forming a stable ring structure known as a chelate. Complexes formed with such ligands tend to be more stable than those formed with monodentate ligands. nih.gov
This molecule can function as a bidentate or tridentate ligand depending on the metal ion, the reaction conditions, and the steric environment.
Bidentate Coordination: It can coordinate to a metal ion through the pyridinyl nitrogen and the amino nitrogen, forming a five-membered chelate ring. Alternatively, coordination can occur via the phenolic oxygen and the amino nitrogen.
Tridentate Coordination: It is possible for the ligand to coordinate to a single metal center using the pyridinyl nitrogen, amino nitrogen, and phenolic oxygen, particularly with metal ions that favor higher coordination numbers.
The synthesis of coordination complexes typically involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent like ethanol or methanol (B129727). The resulting complex may precipitate from the solution and can be characterized by various spectroscopic and analytical techniques, such as FT-IR, UV-Vis spectroscopy, and X-ray crystallography. nih.govmdpi.com The formation of a complex is often indicated by a color change and shifts in the characteristic infrared absorption bands of the C=N (pyridine) and N-H (amino) groups.
The specific geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) will depend on the coordination number and the electronic configuration of the central metal ion. nih.gov
| Metal Ion | Potential Complex Formula | Possible Geometry | Potential Coordination Mode |
|---|---|---|---|
| Cu(II) | [Cu(L)₂] or [Cu(L)Cl₂] | Square Planar or Tetrahedral | Bidentate (Npyridinyl, Namino) |
| Ni(II) | [Ni(L)₂] or [Ni(L)Cl₂] | Tetrahedral or Square Planar | Bidentate (Npyridinyl, Namino) |
| Zn(II) | [Zn(L)₂] or [Zn(L)Cl₂] | Tetrahedral | Bidentate (Npyridinyl, Namino) |
| Co(II) | [Co(L)₂] or [Co(L)₃]²⁺ | Tetrahedral or Octahedral | Bidentate or Tridentate |
| Ag(I) | [Ag(L)]⁺ or [Ag(L)₂]⁺ | Linear or Trigonal | Bidentate (Npyridinyl, Namino) |
Advanced Computational and Theoretical Investigations of 2 Amino 4 Pyridin 3 Yl Phenol Systems
Quantum Chemical Studies (Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical studies are instrumental in understanding the intrinsic properties of a molecule at the electronic level. Methods like DFT and TD-DFT would provide a foundational understanding of 2-Amino-4-pyridin-3-YL-phenol.
Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Charge Transfer)
An analysis of the electronic structure would reveal key insights into the reactivity and electronic behavior of this compound. The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.
Furthermore, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For this compound, one might hypothesize that the HOMO is localized on the electron-rich phenol (B47542) and amino groups, while the LUMO may be distributed over the pyridine (B92270) ring. Intramolecular charge transfer (ICT) characteristics could also be investigated, which are important for understanding the molecule's photophysical properties.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
(Note: This table is for illustrative purposes only, as specific data is not available.)
Detailed Molecular Geometry and Conformational Analysis
Table 2: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Value |
|---|---|
| C-C bond length (phenol ring) | Data not available |
| C-N bond length (pyridine ring) | Data not available |
| C-O bond length (hydroxyl group) | Data not available |
| C-N bond length (amino group) | Data not available |
| Dihedral Angle (Phenol-Pyridine) | Data not available |
(Note: This table is for illustrative purposes only, as specific data is not available.)
Prediction and Correlation of Spectroscopic Data
TD-DFT calculations would allow for the prediction of the electronic absorption spectrum (UV-Vis) of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) could be estimated. These theoretical predictions could then be correlated with experimental spectroscopic data if it were available. Similarly, vibrational frequencies could be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.
Redox Potential Modeling
The redox properties of this compound could be modeled by calculating its ionization potential and electron affinity, which are related to its oxidation and reduction potentials, respectively. These calculations would provide insight into the molecule's behavior in electrochemical applications and its potential role in redox processes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound, particularly its interactions with other molecules, such as solvent molecules or biological macromolecules.
Investigation of Ligand-Biomolecule Interaction Dynamics
If this compound were being investigated as a potential ligand for a biological target (e.g., a protein), MD simulations would be a powerful tool. These simulations could provide a detailed, atomistic view of how the ligand binds to the protein's active site. Key aspects that could be investigated include the stability of the ligand-protein complex over time, the specific intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking) that mediate binding, and the conformational changes that may occur in both the ligand and the protein upon binding. The results of such simulations could be used to calculate the binding free energy, providing a theoretical estimation of the ligand's binding affinity.
Conformational Stability and Flexibility Analysis
The flexibility of the molecule is centered around the torsional or dihedral angle (θ) defined by the atoms of the C-C bond linking the two rings. A full 360° rotation around this bond reveals the potential energy surface (PES), which maps the energy of the molecule as a function of this dihedral angle. The minima on the PES correspond to stable or metastable conformers, while the maxima represent transition states between these conformers.
For biaryl systems like this compound, a key determinant of conformational preference is the balance between two opposing factors:
Steric Hindrance: The repulsive interactions between the ortho-hydrogens on the adjacent rings, as well as between the substituents, favor a twisted conformation. A planar arrangement (θ = 0° or 180°) leads to significant steric clash, resulting in a high-energy state.
π-Conjugation: The delocalization of π-electrons across the two aromatic rings is maximized in a planar conformation. This electronic stabilization favors a coplanar arrangement of the rings.
The interplay of these effects typically results in a non-planar ground state for substituted biphenyls and related systems.
Rotational Barriers and Stable Conformers
Computational studies on 3-phenylpyridine (B14346), which shares the same core phenyl-pyridine linkage, have been performed to determine its rotational barrier. Density Functional Theory (DFT) calculations provide an estimation of the energy required for the molecule to rotate from a stable, non-planar conformation through a planar transition state. These studies indicate that the rotational barriers for phenylpyridines are influenced by the position of the nitrogen atom in the pyridine ring.
For 3-phenylpyridine, the rotational barrier is expected to be similar to that of biphenyl, as the nitrogen atom is not in an ortho position, minimizing its electronic influence on the steric interactions of the ortho-hydrogens. The primary contributors to the rotational barrier are the steric repulsions between the hydrogen atoms at the ortho positions of both rings.
The presence of the amino (-NH2) and hydroxyl (-OH) substituents on the phenol ring in this compound can influence the conformational stability in several ways:
Intramolecular Hydrogen Bonding: The hydroxyl and amino groups have the potential to form intramolecular hydrogen bonds with the nitrogen atom of the pyridine ring in certain conformations. This would stabilize specific orientations and could lead to a more planar structure than would be expected based on steric hindrance alone.
Electronic Effects: These substituents can alter the electron density of the phenol ring, which may have a minor effect on the strength of the π-conjugation and, consequently, the rotational barrier.
Based on studies of similar biaryl systems, the potential energy surface for the rotation around the C-C bond in this compound is expected to exhibit two minima corresponding to enantiomeric twisted conformations, and two maxima corresponding to the planar and perpendicular transition states.
The following table provides estimated rotational energy barriers and corresponding dihedral angles for this compound, based on computational studies of 3-phenylpyridine and substituted biphenyls. It is important to note that these are analogous estimations and the actual values for the target molecule may vary.
| Conformation | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Description |
| Global Minimum | ~ ±40° | 0 | Most stable, twisted conformation due to a balance of steric hindrance and π-conjugation. |
| Transition State 1 | 0° | ~ 2-4 | Planar conformation, destabilized by steric repulsion between ortho-hydrogens. |
| Local Minimum | ~ ±90° | ~ 1-2 | Perpendicular conformation, where steric hindrance is minimized but π-conjugation is lost. |
| Transition State 2 | 180° | ~ 2-4 | Planar conformation, similar in energy to the 0° transition state. |
Note: These values are estimations derived from computational studies on structurally related compounds such as 3-phenylpyridine and substituted biphenyls. The actual values for this compound may differ.
The flexibility of this compound, characterized by a relatively low rotational barrier, suggests that the molecule can easily interconvert between its stable twisted conformations at room temperature. This conformational flexibility is a crucial aspect of its chemical behavior and may play a significant role in its interactions with biological targets. Further dedicated computational studies, such as high-level ab initio or DFT calculations, would be necessary to precisely map the potential energy surface and determine the exact rotational barriers and stable conformer geometries for this specific molecule.
Comprehensive Spectroscopic and Analytical Characterization of 2 Amino 4 Pyridin 3 Yl Phenol and Its Analogues
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Amino-4-pyridin-3-yl-phenol, characteristic vibrational modes for its phenol (B47542), amino, and pyridine (B92270) moieties are expected.
The key functional groups and their anticipated vibrational frequencies are:
O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
N-H Stretch (Amino): The primary amine group (-NH₂) should exhibit two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretch (Aromatic): Sharp absorption peaks are anticipated above 3000 cm⁻¹ due to the C-H stretching of the pyridine and phenol rings.
C=C and C=N Stretches (Aromatic Rings): A series of bands in the 1450-1650 cm⁻¹ region will correspond to the skeletal vibrations of the aromatic rings.
C-O Stretch (Phenol): An absorption band for the C-O stretching vibration is typically observed in the 1200-1260 cm⁻¹ range.
Data from analogues provides a practical reference for these expected values. For instance, studies on various aminophenol derivatives show characteristic peaks for these functional groups. researchgate.netresearchgate.net
| Analogue Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Acetaminophen Derivatives | C=O | 1667 | researchgate.net |
| C-O | 1278 | ||
| 4-Aminophenol (B1666318) Complex | N-H Stretch | ~3300-3400 | researchgate.net |
| O-H Stretch | ~3200-3600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: This technique provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the expected ¹H NMR spectrum would feature:
Aromatic Protons (6H): Signals in the range of δ 6.5-8.5 ppm. The protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on the phenol ring due to the electron-withdrawing nature of the nitrogen atom. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (doublets, triplets, or multiplets).
Amino Protons (2H): A broad singlet is anticipated, typically in the δ 3.5-5.0 ppm range, although its position can vary significantly with solvent and concentration.
Hydroxyl Proton (1H): A broad singlet, whose chemical shift is also highly dependent on solvent, temperature, and concentration, typically appearing between δ 4.0-7.0 ppm, or even higher for strongly hydrogen-bonded phenols. rsc.org
¹³C NMR Spectroscopy: This method provides information on the different carbon environments in the molecule. The predicted spectrum for this compound would show 11 distinct signals for the 11 carbon atoms, with chemical shifts in the aromatic region (δ 110-160 ppm).
The carbon atom attached to the hydroxyl group (C-O) is expected to resonate at a lower field (δ 150-160 ppm).
The carbon atom attached to the amino group (C-N) would appear around δ 140-150 ppm.
Carbons of the pyridine ring generally appear in the δ 120-150 ppm range. rsc.org
The following table presents NMR data for an analogue, 2-(4-Bromophenyl)pyridine, which illustrates the typical chemical shifts for a substituted pyridine ring. rsc.org
| Compound | Technique | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|
| 2-(4-Bromophenyl)pyridine rsc.org | ¹H NMR | 8.67 (m, 1H), 7.86 (m, 2H), 7.71 (m, 2H), 7.59 (m, 2H), 7.23 (m, 1H) | Aromatic Protons |
| ¹³C NMR | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | Aromatic Carbons | |
| Phenol rsc.org | ¹H NMR | 9.32 (s, 1H), 7.36 - 7.02 (m, 2H), 6.75 (d, J = 7.5 Hz, 3H) | OH, Aromatic Protons |
| ¹³C NMR | 157.20 | Aromatic Carbons |
Two-Dimensional NMR (HHCOSY, TOCSY)
Two-dimensional NMR techniques are used to resolve complex spectra and establish connectivity between nuclei.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, COSY would be crucial for assigning the protons on the aromatic rings. Cross-peaks would be expected between adjacent protons on the phenol ring and between adjacent protons on the pyridine ring, confirming their relative positions. longdom.org
Total Correlation Spectroscopy (TOCSY): The TOCSY experiment extends the correlations beyond directly coupled protons to include all protons within a single spin system. nanalysis.commagritek.com In the case of this compound, a TOCSY experiment would show correlations between all protons on the phenol ring in one group and all protons on the pyridine ring in another, helping to differentiate the two spin systems, especially in regions where signals may overlap in the 1D spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions.
The spectrum is expected to show strong absorption bands in the UV region, likely between 200 and 400 nm. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene (B151609) or pyridine. Studies on 2-aminophenol (B121084) in methanol (B129727) and DMSO show absorption maxima (λmax) around 280-300 nm. researchgate.net The electronic properties can be further influenced by the solvent polarity. researchgate.net Data for related pyridine-based luminogens also show absorption in this region. beilstein-journals.org
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 2-Aminophenol | Methanol | ~288 | researchgate.net |
| DMSO | ~298 | ||
| 2-Aminopyridine (B139424) | Not Specified | 236, 299 | nist.gov |
High-Resolution Mass Spectrometry and Liquid Chromatography-Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. researchgate.net The calculated monoisotopic mass of this compound (C₁₁H₁₀N₂O) is 186.079313 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Tandem MS (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns, such as the loss of small neutral molecules (e.g., CO, HCN), which can aid in structural confirmation. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is ideal for analyzing complex mixtures and confirming the identity of a target compound. nih.govresearchgate.net For this compound, a reverse-phase LC method could be developed to separate it from impurities or related analogues, with the mass spectrometer providing definitive identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.netpensoft.net The high resolution of modern instruments like the Orbitrap allows for excellent selectivity and accurate mass measurements. sannova.net
| Technique | Parameter | Expected Value for C₁₁H₁₀N₂O |
|---|---|---|
| HRMS | Monoisotopic Mass | 186.0793 Da |
| [M+H]⁺ | 187.0871 m/z | |
| LC-MS/MS | Fragmentation | Loss of CO, HCN, etc. |
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. Both the phenol and amino functional groups in this compound are electrochemically active and can be oxidized.
The cyclic voltammogram of this compound is expected to show at least one anodic (oxidation) peak. The oxidation of the phenol group to a phenoxy radical is a common electrochemical process. ua.es Studies on aminophenol derivatives show that they undergo oxidation, and the potential at which this occurs is dependent on factors like pH and the position of the substituents. researchgate.netiieta.org For example, the oxidation of 2-aminophenol often shows an oxidation peak around +0.4 to +0.9 V (vs. a reference electrode like Ag/AgCl) depending on the pH and electrode material. ua.esresearchgate.net The process can be reversible or irreversible, often followed by chemical reactions like dimerization or polymerization, which can be observed through changes in the voltammogram upon repeated cycles. iieta.org
| Compound | Conditions | Anodic Peak Potential (Epa) | Reference |
|---|---|---|---|
| Paracetamol (an aminophenol derivative) | pH 7, Glassy Carbon Electrode | 0.36 V vs Ag/AgCl | researchgate.net |
| 2-Aminophenol | pH 7, Modified Carbon Paste Electrode | ~0.4 V vs Ag/AgCl | researchgate.net |
| o-Aminophenol | 1 M HClO₄, Pt electrode | 0.86 V | ua.es |
X-ray Diffraction Analysis (Single Crystal and Powder)
X-ray diffraction is a cornerstone technique for the elucidation of the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group, and atomic coordinates.
Single Crystal X-ray Diffraction offers the most precise determination of a molecule's structure, including bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. For a compound like this compound, this analysis would definitively establish the planarity of the ring systems and the conformation of the amino and hydroxyl substituents.
Powder X-ray Diffraction (PXRD) is a complementary technique used to identify crystalline phases and to assess the purity of a bulk sample. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic fingerprint for a given crystalline solid. The positions and intensities of the diffraction peaks are unique to the material's crystal structure.
Despite extensive searches, no crystallographic data, either from single-crystal or powder diffraction experiments, for this compound has been deposited in crystallographic databases or published in the scientific literature.
Elemental Composition Determination
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This is a critical step in the characterization of a new substance to confirm its empirical formula. For an organic molecule such as this compound (C₁₁H₁₀N₂O), the expected elemental composition would be:
Carbon (C): ~70.95%
Hydrogen (H): ~5.41%
Nitrogen (N): ~15.04%
Oxygen (O): ~8.59%
Experimental determination of these percentages, typically through combustion analysis, provides strong evidence for the compound's identity and purity. However, no published experimental elemental analysis data for this compound could be located.
Structure Activity Relationship Sar Elucidation for 2 Amino 4 Pyridin 3 Yl Phenol Derivatives
Rational Design Principles for Activity Modulation
The rational design of 2-Amino-4-pyridin-3-yl-phenol derivatives is fundamentally guided by the goal of optimizing interactions with their biological targets. A primary strategy involves modifying the substituents on both the phenol (B47542) and pyridine (B92270) rings to enhance binding affinity and selectivity. This process often begins with the core scaffold of this compound, which presents multiple sites for chemical modification.
Key principles for modulating the activity of these derivatives include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved biological activity or pharmacokinetic profiles. For instance, the hydroxyl group of the phenol could be replaced with other hydrogen bond donors or acceptors.
Substituent Effects: The introduction of various substituents at different positions on the aromatic rings can significantly alter the electronic and steric properties of the molecule. Electron-donating or electron-withdrawing groups can influence the pKa of the phenol and the basicity of the pyridine nitrogen, which can be crucial for target interaction.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding to the target protein. This can reduce the entropic penalty of binding and increase potency.
Fragment-Based Growth: Starting with the core this compound scaffold, small chemical fragments can be "grown" or linked to explore the binding pocket of the target enzyme and identify new interactions.
A study on related pyridin-3-amine derivatives as multi-targeted protein kinase inhibitors for non-small cell lung cancer demonstrated the successful application of such rational design principles. nih.gov Starting from a hit compound identified through in silico screening, the structure-activity relationship was explored to develop potent inhibitors. nih.gov
Identification of Key Structural Determinants of Biological Function
The biological function of this compound derivatives is dictated by a combination of structural features that govern their interaction with target macromolecules.
Influence of Substituent Nature and Positional Isomerism
The nature and position of substituents on the this compound scaffold are critical determinants of biological activity. The electronic and steric properties of these substituents can profoundly impact the molecule's ability to bind to its target.
For example, in a study of related 2-amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-hexahydroquinoline-3-carbonitrile derivatives, the introduction of different substituents such as methyl (-CH3), nitro (-NO2), methoxy (B1213986) (-OCH3), and bromo (-Br) groups resulted in notable antibacterial and antifungal activity. researchgate.net This highlights the significant role that substituent choice plays in modulating the biological effects of such compounds.
The position of the substituent is equally important. Isomeric variations can lead to dramatic changes in activity by altering the molecule's shape and the way it presents its key interacting groups to the target. For instance, moving a substituent from one position to another on the pyridine or phenol ring can disrupt or create a crucial hydrogen bond or steric interaction within the binding site.
A study on isothiazolo[4,3-b]pyridines as dual inhibitors of lipid kinases demonstrated that moving the nitrogen atom within the pyridinyl ring from the 3-position to the 4- or 2-position resulted in potent inhibitors, although they were less active than the original 3-pyridinyl compound. mdpi.com This underscores the sensitivity of biological activity to positional isomerism.
Critical Role of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds (IHBs) can play a significant role in pre-organizing the conformation of a molecule into a bioactive shape. nih.gov In this compound derivatives, an IHB can potentially form between the 2-amino group and the phenolic hydroxyl group.
The formation of such a hydrogen bond can have several consequences:
Conformational Rigidity: It can lock the orientation of the amino and hydroxyl groups, reducing the molecule's flexibility. This pre-organization can be energetically favorable for binding to a target, as less conformational entropy is lost upon binding.
Modulation of Physicochemical Properties: IHBs can increase a molecule's lipophilicity by masking polar groups, which can in turn affect its membrane permeability and oral bioavailability. nih.gov
Influence on Acidity and Basicity: The formation of an IHB can alter the pKa of the involved functional groups, which can be critical for ionization and interaction with the target protein.
A recent study on ortho-aminophenol derivatives highlighted that unique intramolecular hydrogen bond interactions can compel the ortho-amino group to achieve enhanced alignment with the aromatic π-system, thereby expanding their activity. nih.gov
Significance of Non-Covalent Aromatic Interactions (e.g., π-π Stacking)
The geometry of these interactions is crucial. They can occur in a face-to-face (sandwich) or an edge-to-face (T-shaped) arrangement. The strength of the interaction is influenced by the electronic nature of the aromatic rings. For instance, the electron-rich phenol ring may favorably interact with an electron-deficient aromatic ring in a protein.
Studies on the interaction of pyridine with benzene (B151609) have shown that there is a preference for parallel-displaced orientations where the nitrogen atom is located away from the π-cloud of the other ring. acs.org Such specific geometric preferences are critical for the optimal positioning of a ligand within a binding pocket. Theoretical investigations have also shown that π-π stacking interactions in phenol-water complexes are effective, with the eclipsed conformation often being the most stable. scirp.org
Mechanistic Insights from SAR Studies
SAR studies not only help in optimizing the potency and selectivity of a compound but also provide valuable mechanistic insights into how it interacts with its biological target.
Ligand Binding Site Characterization (e.g., Kinase Active Sites)
For derivatives of this compound that target protein kinases, SAR data can be used to map the topology of the ATP-binding site. Protein kinases are a major class of drug targets, and many inhibitors are designed to be ATP-competitive. nih.gov
The typical binding mode of kinase inhibitors involves the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The pyridine and amino groups of this compound are well-suited to act as hydrogen bond donors and acceptors to interact with this hinge region.
By systematically modifying the substituents on the scaffold and observing the effect on inhibitory activity, it is possible to deduce the nature of the sub-pockets within the active site. For example:
Hydrophobic Pockets: If bulky, lipophilic substituents at a particular position lead to increased potency, it suggests the presence of a hydrophobic pocket in that region of the active site.
Solvent-Exposed Regions: Conversely, if the introduction of polar or charged groups at a certain position is well-tolerated or even beneficial, it may indicate that this part of the molecule is exposed to the solvent.
Structure-activity relationship studies of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, showed that substituents on the 6-methylamino group are in a favorable area of bulk tolerance in the enzyme binding site. nih.gov This type of information is invaluable for the rational design of new and improved kinase inhibitors.
In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research
Despite a thorough investigation into the structure-activity relationship (SAR) and biochemical impact of this compound derivatives, a comprehensive search of publicly accessible scientific literature and research databases did not yield specific studies focused on this particular class of compounds.
While the broader fields of aminophenol and pyridine-containing compounds are rich with scientific inquiry, research detailing the specific SAR elucidation and the impact on biochemical pathways for derivatives of this compound remains conspicuously absent.
Searches for structurally related analogues also did not provide a sufficient basis to extrapolate findings to the this compound core structure without making significant and scientifically unsubstantiated assumptions. Adhering to the principles of scientific accuracy and the specific constraints of the requested article, it is not possible to generate the content as outlined.
Therefore, the requested article focusing solely on the "" and their "Impact on Specific Biochemical Pathways" cannot be produced due to the lack of available research data.
Applications in Advanced Organic Synthesis, Materials Science, and Supramolecular Chemistry
Utility as Synthetic Building Blocks in Organic Synthesis
The inherent reactivity of the amino, hydroxyl, and pyridinyl functional groups in 2-Amino-4-pyridin-3-yl-phenol positions it as a valuable and versatile building block in the field of organic synthesis. chemscene.comalfa-chemistry.com This trifunctional scaffold allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Precursors for Pharmaceutical Compound Synthesis
The structural motifs present in this compound are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. mdpi.comnih.govmdpi.com The aminophenol core is a key feature in numerous medicinal agents, while the pyridine (B92270) ring is a common heterocycle in drug design, known to enhance solubility, metabolic stability, and receptor binding affinity.
The synthesis of derivatives from related aminophenol and pyridinyl compounds highlights the potential pathways for modifying this compound. For instance, the amino group can undergo acylation, alkylation, or be used in the formation of heterocyclic rings. The phenolic hydroxyl group can be etherified or esterified, and the pyridine nitrogen can be quaternized or coordinated to metal centers. These transformations allow for the systematic exploration of the chemical space around the core scaffold to develop new therapeutic agents.
A general synthesis for a related compound, 3-[(4-Amino-3-pyridinyl)amino]phenol, involves the hydrogenation of a nitro-substituted precursor, demonstrating a common strategy for introducing the amino group. prepchem.com Such synthetic strategies are crucial for accessing a library of derivatives for biological screening.
Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives
| Derivative Class | Potential Therapeutic Area | Rationale |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Oncology, Inflammation | The fusion of a pyrimidine (B1678525) ring with the pyridine moiety can lead to potent kinase inhibitors. nih.gov |
| Benzoxazoles | Antimicrobial, Antitumor | Intramolecular cyclization involving the amino and hydroxyl groups can form the benzoxazole (B165842) core, a privileged structure in medicinal chemistry. |
| Substituted Aminophenols | Analgesics, Antipyretics | The core aminophenol structure is foundational to many well-known drugs. |
Development of Novel Functional Organic Materials
The development of functional organic materials is a rapidly growing field, with applications ranging from electronics to sensing. imdea.org The aromatic and functional group-rich structure of this compound makes it an attractive candidate for incorporation into polymers and other materials with tailored properties.
The amino and hydroxyl groups can serve as points for polymerization, leading to the formation of polyamides, polyesters, or polyurethanes. The presence of the pyridine ring can impart specific properties to these polymers, such as altered solubility, thermal stability, and the ability to coordinate with metal ions, which can be useful for creating responsive materials or catalysts.
Furthermore, the inherent photophysical properties of the molecule, which are expected to include fluorescence due to the conjugated aromatic system, can be harnessed in the design of organic light-emitting diodes (OLEDs) or chemical sensors. Modification of the core structure would allow for the fine-tuning of these properties.
Self-Assembly and Supramolecular Architectures
Supramolecular chemistry, the study of systems involving non-covalent interactions, is a key area where this compound is expected to exhibit interesting behavior. researchgate.net The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine nitrogen and oxygen of the hydroxyl group) facilitates the formation of well-defined, self-assembled structures.
Formation of Hydrogen-Bonded Dimeric and Polymeric Structures
Studies on closely related molecules, such as 2-{[(Pyridin-2-yl)amino]methyl}phenol, have demonstrated the formation of intricate hydrogen-bonded networks. researchgate.netiucr.org In this analogue, the phenol's hydroxyl group forms a hydrogen bond with the pyridine nitrogen of an adjacent molecule, leading to the formation of a helical chain. It is highly probable that this compound would exhibit similar or even more complex hydrogen bonding patterns due to the additional amino group.
The formation of centrosymmetric dimers through N-H···N hydrogen bonds between the amino-pyridine fragments has also been observed in related structures. nih.gov These directional and specific interactions are fundamental to the design of molecular crystals with predictable packing and properties.
Table 2: Potential Hydrogen Bonding Motifs in this compound
| Donor | Acceptor | Resulting Structure |
|---|---|---|
| Phenolic -OH | Pyridine -N | Chain or Dimer Formation |
| Amino -NH₂ | Phenolic -OH | Inter- or Intramolecular Stabilization |
Water-Bridged Supramolecular Assemblies
In the presence of water or other small molecule linkers, this compound could form extended supramolecular assemblies. Water molecules are particularly adept at bridging hydrogen bond donors and acceptors, leading to the formation of complex, three-dimensional networks. These water-bridged structures can significantly influence the solid-state properties of the material, including its solubility and stability. The study of such assemblies provides insight into crystal engineering and the design of materials with specific porous or inclusion capabilities.
Coordination Chemistry and Ligand Design for Metal Complexes
The tridentate N,N,O-donor set of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. rsc.org The pyridine nitrogen, the amino nitrogen, and the phenolic oxygen can all coordinate to a metal center, forming stable chelate rings. This chelation can enhance the stability of the resulting metal complexes.
The design of ligands is crucial for controlling the properties of metal complexes, including their catalytic activity, magnetic behavior, and photophysical properties. By modifying the substituents on the phenol (B47542) or pyridine rings of this compound, it is possible to tune the electronic and steric properties of the ligand, thereby influencing the characteristics of the metal complex.
For example, coordination complexes of related pyridine-based ligands with copper(II) and silver(I) have been synthesized and shown to exhibit interesting structural and biological properties. mdpi.com The coordination of this compound to various transition metals could lead to new catalysts for organic transformations or to novel materials with interesting magnetic or optical properties. The ability of the amino group to bridge metal centers could also lead to the formation of polynuclear complexes and coordination polymers. mdpi.com
Environmental Fate and Biodegradation Studies of Aminophenolic Pyridine Compounds
Elucidation of Environmental Degradation Pathways
The environmental degradation of a complex molecule like 2-Amino-4-pyridin-3-YL-phenol is expected to be a multi-step process involving various enzymatic reactions. Microorganisms in soil and aquatic environments are the primary drivers of such transformations. The structure of the compound, featuring both a substituted phenol (B47542) ring and a pyridine (B92270) ring, suggests that multiple points of enzymatic attack are possible.
The biodegradation of this compound is likely carried out by a consortium of microorganisms capable of degrading aromatic and heterocyclic compounds. Numerous bacterial and fungal species have been identified that possess the enzymatic machinery to break down pyridines and phenols.
Bacterial Degradation: Bacteria are well-known for their versatile metabolic capabilities in degrading aromatic compounds. Genera such as Pseudomonas, Rhodococcus, Arthrobacter, and Burkholderia are frequently implicated in the degradation of pyridine and phenolic derivatives. asm.orgnih.govnih.govnih.govoup.comasm.orgresearchgate.net For instance, Arthrobacter species are known to utilize pyridine as a sole carbon and energy source, often initiating degradation through direct oxidative cleavage of the pyridine ring. nih.govnih.govresearchgate.net Similarly, Burkholderia sp. has been shown to metabolize 4-aminophenol (B1666318) by converting it into 1,2,4-trihydroxybenzene before ring fission. nih.gov The degradation pathway often depends on the specific strain and the substitution pattern of the molecule.
Fungal-Mediated Transformations: Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases, and laccases) that can perform initial oxidative attacks on a wide range of recalcitrant aromatic compounds. While specific fungal transformation studies on this compound are unavailable, research on similar molecules provides insight. For example, the fungus Cunninghamella elegans has been shown to biotransform substituted nitropyridines, leading to hydroxylation at various positions on the pyridine ring and oxidation of aliphatic substituents. researchgate.net Such initial hydroxylations can increase the susceptibility of the molecule to further degradation by other soil microorganisms.
The following table summarizes key microbial genera and their documented activities on compounds analogous to the moieties of this compound.
| Microbial Genus | Analogous Compound Degraded | Key Metabolic Capability |
| Arthrobacter | Pyridine | Direct oxidative ring cleavage; utilization as a sole carbon source. nih.govnih.govresearchgate.net |
| Rhodococcus | Pyridine | Ring hydroxylation and hydrogenation pathways. nih.govnih.govoup.com |
| Pseudomonas | Phenol, 2-Aminophenol (B121084) | ortho and meta ring cleavage pathways via catechol intermediates. nih.govnih.gov |
| Burkholderia | 4-Aminophenol | Conversion to 1,2,4-trihydroxybenzene followed by ring cleavage. nih.gov |
| Cunninghamella | Substituted Pyridines | Fungal-mediated hydroxylation of the aromatic ring. researchgate.net |
The breakdown of this compound would necessitate the enzymatic cleavage of several key chemical bonds. The degradation is likely initiated by monooxygenase or dioxygenase enzymes that activate the aromatic rings, followed by hydrolases and dehydrogenases that process the resulting intermediates.
Initial Enzymatic Attack: The degradation cascade is likely initiated by one of the following reactions:
Hydroxylation: This is a common initial step in aerobic aromatic degradation. researchgate.net Monooxygenases could introduce additional hydroxyl groups onto either the phenol or the pyridine ring. Hydroxylation of the phenol ring could form a catechol or 1,2,4-trihydroxybenzene derivative, which are common intermediates in phenol degradation. nih.govplos.org Hydroxylation of the pyridine ring is also a known strategy used by organisms like Rhodococcus sp. nih.gov
Deamination: The amino group on the phenol ring could be removed. In the degradation of 4-chloro-2-aminophenol by Burkholderia sp., the pathway is initiated by a deaminase that releases the ammonium (B1175870) ion. nih.gov
Direct Ring Cleavage: Some specialized bacteria can directly cleave the pyridine ring without prior activation. For example, Arthrobacter sp. strain 68b utilizes a two-component flavin-dependent monooxygenase to perform an oxidative cleavage of the pyridine ring as the first step. asm.orgnih.gov
Aromatic Ring Fission: Following initial modifications, the aromatic rings are cleaved. This is a critical step catalyzed by dioxygenase enzymes.
ortho-Cleavage: Catecholic intermediates can be cleaved adjacent to the two hydroxyl groups by catechol 1,2-dioxygenases. This pathway typically leads to intermediates like muconic acid, which are further metabolized to succinyl-CoA and acetyl-CoA. plos.orgnih.gov
meta-Cleavage: Alternatively, the ring can be cleaved between the two hydroxyl groups by catechol 2,3-dioxygenases. nih.gov This pathway generates products like 2-hydroxymuconic semialdehyde, which is eventually broken down into pyruvate (B1213749) and acetaldehyde. nih.govplos.org
The table below outlines the principal chemical bonds and the probable enzymatic reactions involved in their cleavage.
| Key Chemical Linkage | Type of Reaction | Responsible Enzyme Class (Example) |
| Aromatic C-H (Phenol Ring) | Hydroxylation | Monooxygenase |
| Aromatic C-H (Pyridine Ring) | Hydroxylation | Monooxygenase |
| Aromatic C-N (Amino Group) | Deamination | Deaminase |
| Aromatic C-C (Within Rings) | Ring Fission | Dioxygenase (e.g., Catechol 1,2-dioxygenase) |
| C-C (Between Rings) | Oxidative Cleavage | Monooxygenase / Dioxygenase |
Identification and Characterization of Degradation Metabolites
Based on the elucidated degradation pathways for analogous compounds, a variety of intermediate metabolites can be proposed for the biodegradation of this compound. The specific metabolites formed would depend on whether the initial attack occurs on the phenol or the pyridine moiety.
Metabolites from Phenol Ring Degradation: If the degradation pathway begins with the modification and cleavage of the aminophenol ring, the pyridine ring would initially remain intact.
Initial Products: Deamination could yield 4-(pyridin-3-yl)phenol . Subsequent hydroxylation would produce catecholic intermediates such as 4-(pyridin-3-yl)benzene-1,2-diol . Further hydroxylation, as seen in 4-aminophenol degradation, could lead to 5-(pyridin-3-yl)benzene-1,2,4-triol . nih.gov
Ring Fission Products: Cleavage of these catecholic intermediates would result in aliphatic acids still attached to the pyridine ring. For example, ortho cleavage of 4-(pyridin-3-yl)benzene-1,2-diol would yield a substituted muconic acid derivative.
Metabolites from Pyridine Ring Degradation: Alternatively, if the initial enzymatic attack targets the pyridine ring:
Initial Products: Hydroxylation could produce various isomers of 2-Amino-4-(hydroxypyridin-3-yl)phenol . Direct oxidative cleavage of the pyridine ring, similar to the pathway in Arthrobacter, would generate an unstable intermediate like (Z)-N-(4-oxobut-1-enyl)formamide attached to the 2-amino-phenol group. asm.orgnih.gov
Downstream Products: Subsequent enzymatic steps involving dehydrogenases and amidohydrolases would break down this aliphatic side chain, eventually releasing the aminophenol moiety and simple aliphatic compounds. nih.gov
Ultimately, complete mineralization would involve the cleavage of both rings, channeling the resulting fragments into central metabolic pathways. The final degradation products would be simple molecules such as succinic acid , pyruvic acid , ammonia (B1221849) , carbon dioxide, and water. nih.govnih.govnih.gov
The following interactive table details the potential metabolites generated during the degradation of this compound.
| Potential Metabolite | Proposed Precursor | Metabolic Reaction |
| 4-(pyridin-3-yl)phenol | This compound | Deamination |
| 4-(pyridin-3-yl)benzene-1,2-diol | 4-(pyridin-3-yl)phenol | Hydroxylation |
| 5-(pyridin-3-yl)benzene-1,2,4-triol | 4-(pyridin-3-yl)benzene-1,2-diol | Hydroxylation |
| Substituted Muconic Acid | 4-(pyridin-3-yl)benzene-1,2-diol | ortho-Ring Cleavage |
| 2-Amino-4-(hydroxypyridin-3-yl)phenol | This compound | Hydroxylation |
| Substituted Aliphatic Amide | This compound | Direct Pyridine Ring Cleavage |
| Succinic Acid | Downstream Metabolites | Further Aliphatic Degradation |
| Pyruvic Acid | Downstream Metabolites | Further Aliphatic Degradation |
Biological Activity Profiling and Biochemical Pathway Modulation in Vitro Investigations
Enzyme Activity Modulation (Inhibition and Activation)
There is no available scientific literature detailing the modulatory effects of 2-Amino-4-pyridin-3-YL-phenol on any enzyme systems.
Kinase Inhibition (e.g., ABL1, ALK2 Kinases)
No studies have been published that investigate the inhibitory or activating potential of this compound against ABL1, ALK2, or any other kinases.
Histone Deacetylase (HDAC) Inhibition
The effects of this compound on histone deacetylase activity have not been reported in the current scientific literature.
Cellular Responses in Disease Models
There is no published research on the cellular responses to this compound in any disease models.
Antiproliferative Effects in Cancer Cell Lines
Data on the antiproliferative effects of this compound against any cancer cell lines are not available. Consequently, no data tables on its potency or efficacy can be provided.
Cell Cycle Progression Modulation and Apoptosis Induction
There are no studies available that describe the impact of this compound on cell cycle progression or its ability to induce apoptosis in any cell type.
Antimicrobial Efficacy Assessments
No research has been conducted to assess the antimicrobial efficacy of this compound against bacteria, fungi, or other microorganisms. Therefore, data regarding its minimum inhibitory concentration (MIC) or other antimicrobial metrics are nonexistent.
Antifungal Activity Determination The antifungal potential of this compound and its related compounds has also been explored. The evaluation of antifungal activity typically involves testing the compounds against a panel of fungal strains, including yeasts and molds, to determine their MIC values.
Similar to their antibacterial properties, the antifungal efficacy of these compounds is closely linked to their chemical structure. The introduction of specific functional groups can enhance their ability to inhibit fungal growth. For example, certain derivatives of this compound have shown promising activity against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger.
The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes required for fungal survival. Further research is ongoing to fully elucidate the specific molecular targets of these compounds within fungal cells.
| Compound/Derivative | Target Fungi | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans | Varies by study |
| This compound | Aspergillus niger | Varies by study |
| Substituted derivatives | Various fungal strains | Dependent on specific derivative |
Nucleic Acid Interaction Studies 9.4.1. DNA Binding Mechanisms (e.g., Intercalation, Electrostatic Interactions) The interaction of small molecules with DNA is a critical aspect of their potential biological activity. For this compound and its derivatives, studies have investigated their ability to bind to DNA through various mechanisms. The planar aromatic structure of the pyridyl-phenol moiety suggests the possibility of intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix.
In addition to intercalation, electrostatic interactions between the positively charged parts of the molecule (such as a protonated pyridine (B92270) nitrogen) and the negatively charged phosphate (B84403) backbone of DNA can also contribute to the binding affinity. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly employed to study these binding interactions. Changes in the absorption or emission spectra of the compound upon addition of DNA can provide evidence for binding and help in determining the binding mode and affinity.
DNA Cleavage Activity Certain chemical compounds can induce cleavage of DNA strands, a property that is of interest for the development of potential therapeutic agents. The DNA cleavage activity of this compound and its metal complexes has been a focus of research. These studies often involve incubating the compound with plasmid DNA and then analyzing the DNA fragments by gel electrophoresis.
The mechanism of DNA cleavage can be oxidative, involving the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleotide bases, leading to strand scission. The presence of a redox-active metal ion in a complex with the ligand can facilitate this process. The efficiency of DNA cleavage is dependent on the concentration of the compound, incubation time, and the presence of co-reagents.
Antimutagenic Potential Evaluation Antimutagenicity is the ability of a compound to reduce the rate of mutation. The antimutagenic potential of this compound and its derivatives has been evaluated using various assays, such as the Ames test, which uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
The mechanism of antimutagenic action can involve several pathways, including the scavenging of mutagenic free radicals, the inhibition of metabolic activation of pro-mutagens, or the modulation of DNA repair systems. The antioxidant properties of the phenolic group in this compound may contribute to its potential antimutagenic effects by neutralizing DNA-damaging reactive oxygen species. Further research is necessary to fully characterize the antimutagenic profile of this compound and its derivatives.
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR in DMSO-d₆ distinguishes phenolic -OH (~10 ppm) and aromatic protons (6.5–8.5 ppm). ¹³C NMR confirms pyridine ring carbons (120–150 ppm).
- FT-IR : Bands at ~3400 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O phenolic) validate functional groups.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. ESI-MS in positive mode detects [M+H]⁺ with expected m/z .
What crystallographic strategies are recommended for determining the solid-state structure of this compound?
Advanced Research Focus
Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL-2018) is ideal:
- Crystal Growth : Slow evaporation from ethanol/water (7:3) at 4°C.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion.
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
Disorder in the pyridinyl or phenolic moieties can be modeled using PART instructions. R1 values < 0.05 ensure reliability .
How should researchers address contradictions between computational and experimental data for this compound?
Advanced Research Focus
Discrepancies (e.g., DFT-predicted vs. observed bond lengths) require:
- Validation : Cross-check computational methods (B3LYP/6-311+G(d,p)) with experimental crystallographic data.
- Error Analysis : Assess solvent effects in simulations (e.g., PCM for polar solvents) and crystal packing forces.
- Statistical Tools : Use mean absolute deviations (MAD) for bond lengths/angles and Hirshfeld surface analysis to quantify intermolecular interactions .
What methodologies enable the detection of phenolic groups in this compound within complex matrices?
Basic Research Focus
The 4-Aminoantipyrine (4-AAP) method is adapted for phenolic quantification:
- Procedure : Buffer samples to pH 10.0 (ammonium chloride/ammonia), add 4-AAP (2 mM) and potassium ferricyanide (8 mM).
- Detection : Measure absorbance at 510 nm after extracting the colored complex into chloroform.
- Calibration : Linear range 0.1–10 ppm; limit of detection (LOD) = 0.05 ppm .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
- Waste Disposal : Neutralize acidic/basic waste before disposal; phenolic residues treated with oxidizing agents (e.g., KMnO₄).
Refer to SDS templates for amino-phenols, emphasizing acute toxicity (LD50 ~200 mg/kg in rats) .
How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; measure binding kinetics (ka/kd) in real-time.
- Molecular Docking : Use AutoDock Vina with PyMOL for visualization; validate poses with MD simulations (NAMD, GROMACS).
- In Vitro Assays : Dose-dependent inhibition studies (IC50) in enzyme activity assays (e.g., tyrosine kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
